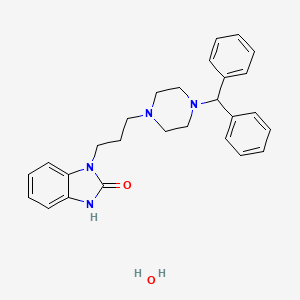

Oxatomide monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxatomide monohydrate is an antihistamine compound belonging to the diphenylmethylpiperazine family. It is primarily used for the treatment and prevention of allergic symptoms such as rhinitis, conjunctivitis, urticaria, and other conditions responsive to antihistamines . Oxatomide was discovered at Janssen Pharmaceutica in 1975 and has been marketed under various brand names, including Tinset .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxatomide involves several key steps:

Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.

Alkylation with 3-Chloro-1-bromopropane: The protected imidazolone derivative is then alkylated with 3-chloro-1-bromopropane to afford a functionalized derivative.

Alkylation of Monobenzhydryl Derivative of Piperazine: The final step involves the alkylation of the monobenzhydryl derivative of piperazine with the functionalized derivative, followed by hydrolytic removal of the protecting group to yield oxatomide.

Industrial Production Methods

Industrial production of oxatomide typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxatomide undergoes various chemical reactions, including:

Substitution Reactions: Common in the synthesis process, where functional groups are replaced.

Hydrolysis: Removal of protecting groups during synthesis.

Common Reagents and Conditions

Isopropenyl Acetate: Used in the initial protection step.

3-Chloro-1-bromopropane: Used for alkylation.

Monobenzhydryl Derivative of Piperazine: Used in the final alkylation step.

Major Products Formed

The major product formed from these reactions is oxatomide itself, with intermediate compounds formed during the synthesis process.

Wissenschaftliche Forschungsanwendungen

Oxatomide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine synthesis and reactions.

Biology: Investigated for its effects on histamine release and mast cell stabilization.

Industry: Employed in the development of new antihistamine drugs and formulations.

Wirkmechanismus

Oxatomide exerts its effects primarily through antagonism of the H1 histamine receptor. This prevents histamine from binding to its receptor, thereby inhibiting the allergic response. Additionally, oxatomide has been shown to inhibit mast cell degranulation, further reducing the release of histamine and other mediators of allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnarizine: Another H1 histamine receptor antagonist with similar antihistamine activity.

Hydroxyzine: Shares antiserotonergic activity with oxatomide.

Sodium Cromoglycate: Although not a direct antihistamine, it also inhibits mast cell degranulation.

Uniqueness of Oxatomide

Oxatomide is unique in its dual action as both an H1 histamine receptor antagonist and an inhibitor of mast cell degranulation. This dual mechanism makes it particularly effective in treating allergic conditions that are unresponsive to other antihistamines .

Eigenschaften

CAS-Nummer |

144671-97-6 |

|---|---|

Molekularformel |

C27H32N4O2 |

Molekulargewicht |

444.6 g/mol |

IUPAC-Name |

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one;hydrate |

InChI |

InChI=1S/C27H30N4O.H2O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-8,10-15,26H,9,16-21H2,(H,28,32);1H2 |

InChI-Schlüssel |

WUVRHFANMRXNRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)

![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)